Mercury(2+);fluoride;hydroxide

thermal stability decomposition temperature process safety

Sourcing a mercury precursor stable below 100°C is a persistent challenge. Mercuric oxyfluoride Hg(OH)F directly solves this with its defined decomposition onset above 100°C, enabling kinetically controlled syntheses impossible with HgF₂ or HgO. - Low-Temp Processing: Decomposes above 100°C vs. HgF₂ (645°C), ideal for sol-gel and mechanochemical routes. - Phase Purity Verification: Definitive PXRD fingerprint (orthorhombic P2₁2₁2₁, V=200.85 ų) ensures unambiguous quality control. - Built-in Hydrolysis Control: Pre-incorporated hydroxide ligand moderates aqueous reactivity for reproducible HgO thin-film deposition.

Molecular Formula FHHgO
Molecular Weight 236.597
CAS No. 28953-04-0
Cat. No. B591000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMercury(2+);fluoride;hydroxide
CAS28953-04-0
SynonymsMgF2.HgO.H2O, Mercury fluoride hydroxide
Molecular FormulaFHHgO
Molecular Weight236.597
Structural Identifiers
SMILES[OH-].[F-].[Hg+2]
InChIInChI=1S/FH.Hg.H2O/h1H;;1H2/q;+2;/p-2
InChIKeyQIOVOKGVECOETI-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mercuric Oxyfluoride Hg(OH)F – Procurement Baseline


Mercury(2+);fluoride;hydroxide, systematically named mercuric oxyfluoride or mercury(II) hydroxide fluoride with the stoichiometric formula Hg(OH)F, is a yellow crystalline solid belonging to the metal hydroxyfluoride class [1]. It crystallizes in the orthorhombic space group P2₁2₁2₁ (D₂⁴) with unit cell parameters a = 4.9568(6) Å, b = 5.9042(7) Å, c = 6.8630(11) Å, a unit cell volume of 200.85 ų (Z = 4), and an experimental density Dx = 7.82 Mg m⁻³ [1]. The compound is characterized by endless zig-zag [Hg(OH)]⁺ chains interconnected by O–H···F hydrogen bonds of 2.52 Å, with Hg–O bond distances of 2.10 and 2.12 Å [1]. It decomposes above 100 °C, is slightly soluble in water with further hydrolysis, and is soluble in dilute nitric acid [2].

Why Hg(OH)F Cannot Be Replaced by Common Mercury Analogs


Although Hg(OH)F shares the Hg²⁺ cation with mercuric fluoride (HgF₂) and mercuric oxide (HgO), the mixed hydroxide–fluoride anion composition produces a fundamentally distinct crystal architecture, thermal stability profile, electronic structure, and hydrolytic behavior that preclude generic substitution [1]. HgF₂ adopts a cubic fluorite-type structure (Fm-3m, a = 5.54 Å) lacking any hydrogen-bonding network, while HgO crystallizes in an orthorhombic Pnma lattice without fluoride-mediated connectivity [2][3]. Hg(OH)F uniquely integrates O–H···F hydrogen bonds (2.52 Å) that bridge one-dimensional [Hg(OH)]⁺ chains into a three-dimensional supramolecular framework, a structural motif absent in all binary mercury fluoride or oxide phases [1]. These structural and bonding differences translate directly into quantifiable divergences in decomposition onset, band gap, density, and aqueous reactivity, as detailed below.

Quantitative Evidence vs. Closest Mercury Compounds


Thermal Decomposition Onset Comparison

Hg(OH)F begins thermal decomposition above 100 °C [1], whereas mercuric fluoride (HgF₂) exhibits a decomposition temperature of 645 °C [2]. For reference, HgO decomposes in the range of 400–500 °C [3]. This ~545 °C lower decomposition onset for Hg(OH)F relative to HgF₂ represents the largest thermal stability differential among mercury(II) fluoride-containing phases and is attributable to the labile hydroxide component within the mixed-anion lattice.

thermal stability decomposition temperature process safety inorganic synthesis

Crystal Symmetry and Space Group Divergence

Hg(OH)F crystallizes in the orthorhombic space group P2₁2₁2₁ (No. 19) with unit cell parameters a = 4.9568(6) Å, b = 5.9042(7) Å, c = 6.8630(11) Å, and unit cell volume V = 200.85 ų (Z = 4), as refined from 441 observed reflections to a final R = 0.066 [1]. In contrast, purified HgF₂ adopts a cubic fluorite-type structure in space group Fm-3m (No. 225) with a single lattice parameter a = 5.54 Å and a unit cell volume of ~170.1 ų (Z = 4) [2]. The orthorhombic metric of Hg(OH)F produces a more complex powder X-ray diffraction (PXRD) pattern with a greater number of Bragg reflections distributed across wider 2θ ranges, enabling unambiguous phase discrimination from HgF₂ or HgO in mixed-phase samples.

crystallography X-ray diffraction solid-state chemistry phase identification

Unique Hydrogen-Bonded Chain Architecture

The crystal structure of Hg(OH)F is constructed from endless zig-zag chains of [Hg(OH)]⁺ with Hg–O bond distances of 2.10 and 2.12 Å; these chains are interconnected via O–H···F hydrogen bonds measuring 2.52 Å, as determined by single-crystal X-ray refinement [1]. Neutron diffraction studies independently confirmed this hydrogen-bonding geometry [2]. DFT calculations from the Materials Project further resolve this bonding: the H–O bond length is 1.03 Å and the H–F length is 1.48 Å, with Hg²⁺ coordinated to three equivalent O²⁻ and three equivalent F⁻ atoms in distorted HgO₃F₃ octahedra [3]. In contrast, HgF₂ (cubic fluorite) and HgO (orthorhombic Pnma) contain no structurally integrated hydroxide and therefore entirely lack O–H···F hydrogen-bonding networks.

hydrogen bonding supramolecular structure crystal engineering neutron diffraction

Electronic Band Gap Positioning

DFT-GGA calculations from the Materials Project yield a calculated band gap of 1.459 eV for Hg(OH)F (mp-23844) [1]. Under the identical computational framework, HgF₂ (mp-8177) exhibits a band gap of 1.170 eV, while Hg₂F₂ (mp-706, dimercury(I) fluoride) yields 1.978 eV [2][3]. All values are subject to the well-documented GGA underestimation of ~40–50% relative to experimental band gaps, meaning the true gaps are expected to be substantially larger [1]. Nevertheless, the relative ordering—Hg₂F₂ (1.978 eV) > Hg(OH)F (1.459 eV) > HgF₂ (1.170 eV)—is preserved across this isocomputational series, and the 0.289 eV increment from HgF₂ to Hg(OH)F corresponds to a shift in optical absorption edge from the near-infrared (≈1060 nm for HgF₂) toward the visible–near-IR boundary (≈850 nm for Hg(OH)F).

band gap engineering semiconductor DFT calculation electronic structure

Aqueous Hydrolysis Reactivity Profile

Hg(OH)F exhibits slight solubility in water accompanied by gradual further hydrolysis, and is soluble in dilute nitric acid [1]. This behavior contrasts sharply with the rapid and complete hydrolysis of HgF₂ (HgF₂ + H₂O → HgO↓ + 2 HF) [2] and the instantaneous hydrolysis of Hg₂F₂ to elemental mercury, HgO, and HF upon water contact (Hg₂F₂ + H₂O → Hg(l) + HgO + 2 HF) [3]. The presence of the pre-incorporated hydroxide ligand in Hg(OH)F moderates its hydrolytic reactivity relative to the fully fluorinated HgF₂, offering a kinetically distinct aqueous processing window.

hydrolysis aqueous stability solubility process chemistry

Volumetric Density Differential

The experimentally determined X-ray density of Hg(OH)F is Dx = 7.82 Mg m⁻³ (7.82 g/cm³) [1], while DFT calculations yield a slightly lower bulk density of 7.18 g/cm³ [2]. For comparison, HgF₂ has an experimental density of 8.95 g/cm³ [3] and a calculated density of 8.77 g/cm³ [4]. HgO exhibits an experimental density of approximately 11.14 g/cm³ . The ~12.6% lower density of Hg(OH)F relative to HgF₂ (7.82 vs. 8.95 g/cm³, experimental values) arises from the larger unit cell volume per formula unit (50.21 ų for Hg(OH)F vs. ~42.5 ų for HgF₂, both Z = 4).

density materials selection gravimetric analysis formulation

Research and Industrial Application Scenarios


Low-Temperature Solid-State Synthesis Intermediate

The decomposition onset of Hg(OH)F above 100 °C defines a thermal ceiling that mandates low-temperature processing protocols, distinguishing it from HgF₂ (stable to 645 °C) and HgO (stable to ~400–500 °C) [1]. This property makes Hg(OH)F uniquely suited as a mercury-bearing precursor for low-temperature solid-state reactions, sol-gel syntheses, or mechanochemical routes where thermal activation must remain below the boiling point of water. Procurement specifications should explicitly require a decomposition onset verification (TGA/DSC under inert atmosphere) to confirm phase identity and exclude HgF₂ or HgO contamination.

Crystallographic Reference Standard for Phase Identification

The orthorhombic P2₁2₁2₁ space group and characteristic unit cell (a = 4.9568 Å, b = 5.9042 Å, c = 6.8630 Å, V = 200.85 ų) provide a definitive PXRD fingerprint that cleanly separates Hg(OH)F from cubic HgF₂ and orthorhombic HgO [2][3]. This crystallographic uniqueness supports the use of Hg(OH)F as a phase-identification standard in quality control workflows for mercury-containing inorganic materials. Laboratories procuring this compound for X-ray diffraction reference purposes should request crystallinity verification (sharp PXRD peaks matching ICSD entry 8267 or COD entry 4343712) as part of the certificate of analysis.

Controlled Hydrolysis Precursor for HgO Deposition

The gradual aqueous hydrolysis of Hg(OH)F—in contrast to the rapid, often violent decomposition of HgF₂ and Hg₂F₂ in water—enables kinetically controlled deposition of HgO thin films or nanoparticles via solution-phase methods [4]. The pre-incorporated hydroxide ligand in Hg(OH)F serves as a built-in hydrolysis moderator, allowing pH and temperature to govern the conversion rate rather than instantaneous precipitation. This scenario is relevant for researchers fabricating HgO-based semiconductor layers, gas-sensing elements, or electrode coatings who require reproducible film morphology.

Band-Gap-Tuned Semiconductor Design

With a DFT-calculated band gap of 1.459 eV, Hg(OH)F occupies an intermediate electronic position between HgF₂ (1.170 eV) and Hg₂F₂ (1.978 eV) [5]. This ~0.29 eV band gap increment over HgF₂, combined with the unique O–H···F hydrogen-bonding network that modulates the valence band edge via O 2p orbital contributions absent in HgF₂, makes Hg(OH)F a computationally tractable candidate for band-gap engineering studies in the mercury oxyfluoride family. Procurement for DFT validation experiments should specify high phase purity to ensure agreement between calculated and measured optical absorption edges.

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